molecular formula C8H9ClN2O2 B6279266 methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate CAS No. 1514841-14-5

methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate

Cat. No.: B6279266
CAS No.: 1514841-14-5
M. Wt: 200.6
InChI Key:
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Description

Methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate: is a chemical compound with the molecular formula C8H9ClN2O2. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 in the ring structure. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloro-5,6-dimethylpyrimidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. This esterification reaction results in the formation of methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate.

Industrial Production Methods: : On an industrial scale, the compound is typically produced using continuous flow reactors or batch reactors, which allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: : Methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrimidines, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: : In chemistry, methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: : In biological research, the compound is employed in the study of enzyme inhibitors and receptor ligands. It is also used in the development of new drugs and therapeutic agents.

Medicine: . Its derivatives are being investigated for their efficacy in treating various diseases.

Industry: : In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the manufacturing of materials with specific properties, such as flame retardants and UV stabilizers.

Mechanism of Action

The mechanism by which methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate include methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate and methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate.

Uniqueness: : this compound is unique due to its specific substitution pattern on the pyrimidine ring, which influences its reactivity and biological activity. This distinct structure allows it to interact with biological targets in a way that is different from its analogs, making it valuable for specific applications in research and industry.

Properties

CAS No.

1514841-14-5

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.6

Purity

95

Origin of Product

United States

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